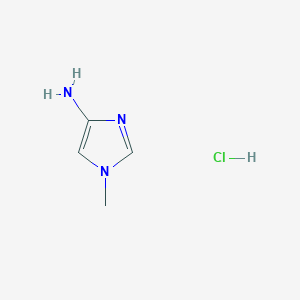![molecular formula C12H18N2O B1466588 1-[(2-乙氧基苯基)甲基]氮杂环丁烷-3-胺 CAS No. 1487929-10-1](/img/structure/B1466588.png)
1-[(2-乙氧基苯基)甲基]氮杂环丁烷-3-胺
描述
科学研究应用
1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Azetidine derivatives, including EPM, are explored for their potential therapeutic properties.
Industry: The compound is used in the development of new materials and polymers due to its reactivity and stability.
准备方法
The synthesis of 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine involves several steps. One common synthetic route starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods for azetidine derivatives often involve similar multi-step processes, with optimization for large-scale synthesis.
化学反应分析
1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine undergoes various types of chemical reactions due to the strain-driven character of the azetidine ring . Some common reactions include:
Oxidation: The compound can undergo oxidative cleavage with reagents like sodium metaperiodate.
Reduction: Hydrogenolysis using palladium on carbon (Pd/C) in methanol can reduce the compound.
Substitution: The azetidine ring can participate in substitution reactions, often facilitated by the ring strain.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage can yield dialdehydes, while reduction can produce alcohols .
作用机制
The mechanism of action of 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine involves its interaction with molecular targets and pathways influenced by the azetidine ring’s strain-driven reactivity . The ring strain facilitates unique interactions with biological molecules, potentially leading to various biological effects. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .
相似化合物的比较
1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine can be compared with other azetidine derivatives and similar four-membered heterocycles:
Azetidine: The parent compound, azetidine, shares the four-membered ring structure but lacks the ethoxyphenylmethyl substitution.
Oxetane: Another four-membered heterocycle, oxetane, contains an oxygen atom instead of nitrogen, leading to different reactivity and applications.
Aziridine: A three-membered nitrogen-containing heterocycle, aziridine, exhibits even greater ring strain and reactivity compared to azetidines.
The uniqueness of 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-10(12)7-14-8-11(13)9-14/h3-6,11H,2,7-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGNLSCFACSLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466505.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466506.png)
![N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1466510.png)

![3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466515.png)

![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)


![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)

![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)
![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)

